2-methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine
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Overview
Description
2-methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine is a heterocyclic compound that contains both pyrazine and piperazine rings. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of the pyrazine ring is known to contribute to various biological activities, making this compound a valuable target for research and development.
Mechanism of Action
Target of Action
Similar compounds with piperazine and pyrazine moieties have been reported to interact with various targets such as dopamine and serotonin receptors , tyrosine kinases , and even Mycobacterium tuberculosis .
Mode of Action
Compounds with similar structures have been shown to inhibit the activity of tyrosine kinases . They bind to the inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .
Biochemical Pathways
Similar compounds have been reported to influence pathways related to dopamine and serotonin signaling , as well as pathways involved in the proliferation of Mycobacterium tuberculosis .
Pharmacokinetics
Compounds with similar structures have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule predicts good absorption or permeation by examining molecular properties important for a drug’s pharmacokinetics in the human body, including absorption, distribution, metabolism, and excretion (ADME).
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . They exhibited inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine typically involves the nucleophilic substitution reaction of a pyrazine derivative with a piperazine derivative. One common method involves the reaction of 2-methyl-3-chloropyrazine with 4-(6-methylpyridazin-3-yl)piperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding pyrazine N-oxides.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
2-methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine
- 2-methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine
- 2-methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridazine
Uniqueness
2-methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine is unique due to the presence of both pyrazine and piperazine rings, which contribute to its diverse biological activities. The combination of these rings in a single molecule enhances its potential as a versatile pharmacophore in drug discovery and development.
Properties
IUPAC Name |
2-methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6/c1-11-3-4-13(18-17-11)19-7-9-20(10-8-19)14-12(2)15-5-6-16-14/h3-6H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFJXLAUGNQGEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C3=NC=CN=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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